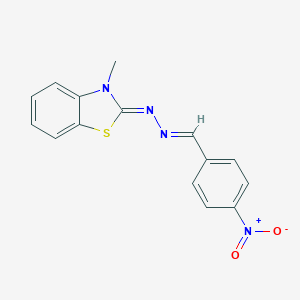![molecular formula C13H10Cl6N4 B411929 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-N,N-dimethylaniline](/img/structure/B411929.png)
4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-N,N-dimethylaniline is a complex organic compound characterized by the presence of trichloromethyl groups attached to a triazine ring, which is further connected to a phenyl ring substituted with a dimethylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-N,N-dimethylaniline typically involves the reaction of 4,6-bis(trichloromethyl)-1,3,5-triazine with a phenyl-dimethylamine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.
化学反応の分析
Types of Reactions
4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution: The trichloromethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions, typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include quaternary ammonium salts and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry
In chemistry, 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-N,N-dimethylaniline is used as a precursor for the synthesis of other complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a building block for the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile candidate for drug design and discovery.
Industry
In the industrial sector, this compound is used in the production of photoacid generators, which are essential components in the manufacturing of chemically amplified photoresist systems . These systems are crucial for the production of high-resolution microelectronic devices.
作用機序
The mechanism of action of 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-N,N-dimethylaniline involves its interaction with specific molecular targets, leading to the modulation of biochemical pathways. For instance, in the context of photoacid generation, the compound undergoes photolysis to produce strong acids that catalyze the solubility change in photoresist materials . This process is critical for the patterning of microelectronic circuits.
類似化合物との比較
Similar Compounds
4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-benzoic acid chloride: This compound shares the triazine core but differs in its functional groups, leading to different reactivity and applications.
4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-2-chloro-N,N-bis(2-chloroethyl)aniline:
Uniqueness
What sets 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-N,N-dimethylaniline apart is its combination of trichloromethyl groups and a dimethylamine-substituted phenyl ring. This unique structure imparts specific chemical properties, such as enhanced reactivity towards nucleophiles and the ability to form stable quaternary ammonium salts under mild conditions.
特性
分子式 |
C13H10Cl6N4 |
|---|---|
分子量 |
435g/mol |
IUPAC名 |
4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C13H10Cl6N4/c1-23(2)8-5-3-7(4-6-8)9-20-10(12(14,15)16)22-11(21-9)13(17,18)19/h3-6H,1-2H3 |
InChIキー |
BQDYCEVQZUKVKO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Cyanophenyl 3-chloro-4-[(4-pentylbenzoyl)oxy]benzoate](/img/structure/B411846.png)
![N-{4-[3-(acetylamino)-4-methylbenzyl]-2-methylphenyl}acetamide](/img/structure/B411847.png)
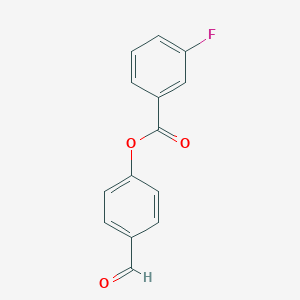
![2-({[1-(1-Adamantyl)ethyl]imino}methyl)phenol](/img/structure/B411849.png)

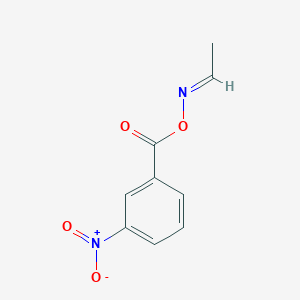
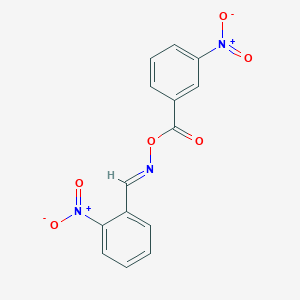
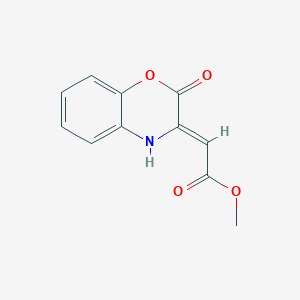
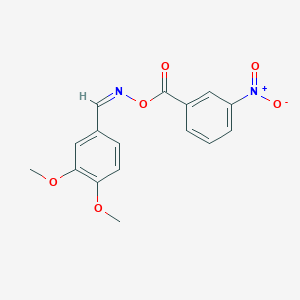
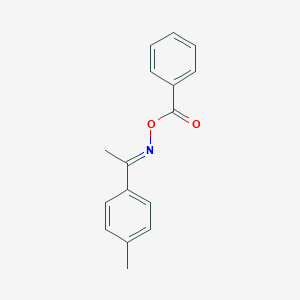
![2-methoxy-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]aniline](/img/structure/B411861.png)
![diethoxy-[(Z)-2-methylsulfanyl-1-(2,4,6-trichlorophenyl)ethenoxy]-sulfanylidene-lambda5-phosphane](/img/structure/B411864.png)
![7-oxo-N-phenyl-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-3-carboxamide](/img/structure/B411865.png)
